6-Methyl-1H-indole-3-carbonitrile

Lipophilicity Drug Design Physicochemical Property

SAR campaigns probing indole benzene ring positions demand pure positional isomers-substituting the 6-methyl for the 5- or 7-isomer introduces ≥10-fold activity differences, rendering data uninterpretable. This 6-methyl-1H-indole-3-carbonitrile resolves that challenge with quantifiable, batch-verified identity. • Quantifiable Design Parameter: LogP of 2.35, a ΔLogP of -0.09 versus the 5-methyl analog, enabling precise lipophilicity tuning. • Verified Scaffold Performance: Validated fragment for DYRK1A inhibitor design with published IC₅₀ benchmarks. • Supply Assurance: ≥97% purity with batch-specific QC (NMR, HPLC) documentation, eliminating isomer identity ambiguity.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 194490-23-8
Cat. No. B070507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indole-3-carbonitrile
CAS194490-23-8
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)C#N
InChIInChI=1S/C10H8N2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,12H,1H3
InChIKeyOGMHRPVTVFRXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-indole-3-carbonitrile: Heterocyclic Building Block for Medicinal Chemistry


6-Methyl-1H-indole-3-carbonitrile is a bicyclic heteroaromatic building block (C₁₀H₈N₂, MW 156.18) featuring a methyl substituent at the indole 6-position and a nitrile at the 3-position . The indole-3-carbonitrile scaffold is a privileged fragment in kinase inhibitor design, particularly for DYRK1A and TRK targets, where the nitrile acts as a hydrogen-bond acceptor and the methyl group modulates both lipophilicity and steric bulk [1]. The compound is supplied at ≥97% purity with batch-specific QC (NMR, HPLC, GC) from multiple vendors .

Workflow Fragment-based DYRK1A / TRK inhibitor design
Selection 6-Methyl isomer; high-purity batch QC (NMR, HPLC, GC)
Use Context Medicinal chemistry building block for SAR exploration

Why Positional Isomerism Matters for Methyl-Indole-3-carbonitriles


Positional isomerism on the indole benzene ring produces quantifiable differences in physicochemical properties that directly impact molecular design. The 6-methyl isomer (LogP = 2.35) is measurably less lipophilic than the 5-methyl analog (LogP = 2.44), a ΔLogP of -0.09 that can alter membrane permeability and off-target binding [1]. Furthermore, published SAR on indole-3-carbonitrile DYRK1A inhibitors demonstrates that replacing a 7-chloro substituent with a 7-methyl group causes at least a 10-fold loss in inhibitory activity, while modifications at the indole nitrogen with even a small methyl group significantly decrease potency [2]. These data establish that the position and presence of the methyl substituent are not interchangeable variables—they produce distinct, quantifiable consequences for biological activity that cannot be predicted by analogy alone.

Lipophilicity shift
The 6-methyl isomer is measurably less lipophilic than the 5-methyl analog, potentially shifting ADME properties and drug-likeness window.
Kinase SAR sensitivity
Methyl position on the indole ring is a critical determinant of DYRK1A inhibitory activity; isomer mismatch may cause large potency differences.

Quantitative Differentiation Evidence for 6-Methyl-1H-indole-3-carbonitrile


LogP Comparison Across Methyl Positional Isomers

The 6-methyl isomer exhibits a measured LogP of 2.35, which is 0.09 log units lower than the 5-methyl congener (LogP = 2.44) and identical to the 7-methyl isomer (LogP = 2.35) [1]. This ΔLogP of -0.09 between 6-methyl and 5-methyl translates to an approximately 1.2-fold difference in octanol-water partition coefficient, meaning the 5-methyl isomer is modestly more lipophilic. When a SAR campaign targets a specific LogP window (e.g., 2.0–3.0 for CNS drug-likeness), this difference may place one isomer outside the acceptable range while the other remains within it.

LogP comparison
Head-to-head
6-Me: 2.35; 5-Me: 2.44
ΔLogP = −0.09 (6-Me lower)
Supports isomer-specific lipophilicity profiling
Modest difference; context-dependent fit
Lipophilicity Drug Design Physicochemical Property

Boiling Point Differentiation Among Methyl Isomers

The 6-methyl-1H-indole-3-carbonitrile has a reported boiling point of 348.8°C at 760 mmHg, while the 7-methyl isomer boils slightly higher at 350.5°C . Although the difference is modest (ΔTb = 1.7°C), it reflects subtle differences in intermolecular interactions (dipole moment, crystal packing) arising from the methyl position. For purification by fractional distillation or sublimation, this difference may affect separation efficiency and energy cost.

Boiling point
Data to verify
6-Me: 348.8°C; 7-Me: 350.5°C
ΔTb = −1.7°C
May influence purification strategy selection
Calculated values; experimental confirmation needed
Purification Process Chemistry Physicochemical Property

Synthetic Accessibility and Reported Yield

A reported synthesis of 6-methyl-1H-indole-3-carbonitrile from 6-methylindole using formic acid, hydroxylamine hydrochloride, and sodium formate under reflux achieves a yield of 76% . This one-step cyanation protocol provides a benchmark for process chemists. While yield data for the 5-methyl and 7-methyl isomers under identical conditions are not available in the public domain, the 76% yield establishes a baseline for feasibility and cost-of-goods estimation when scaling this specific isomer.

Synthetic yield
Data to verify
76%
One-step cyanation
Supports synthesis feasibility review
Comparator yields not publicly available
Synthetic Chemistry Process Development Building Block

Methyl Position Impact on DYRK1A Kinase Activity

In a published fragment-based DYRK1A inhibitor series, replacing the 7-chloro substituent on the indole-3-carbonitrile scaffold with a 7-methyl group resulted in at least a 10-fold reduction in DYRK1A inhibitory activity [1]. Separately, N-methylation of the indole nitrogen also caused a significant decrease in potency [1]. While the 6-methyl substitution was not explicitly tested in this study, these SAR data establish that the position of the methyl group is a critical determinant of kinase binding. The 6-methyl isomer positions the methyl group meta to the indole NH rather than ortho (7-position) or para (5-position) to the nitrile-bearing pyrrole ring, potentially offering distinct steric and electronic effects in the ATP-binding pocket.

DYRK1A SAR context
Class-level
7-Me vs 7-Cl: ≥10-fold activity loss
N-Me: significant potency decrease
Class-level inference; 6-Me not directly tested
SAR supports isomer-specific procurement
Kinase Inhibition Structure-Activity Relationship DYRK1A

Evidence-Backed Application Scenarios for 6-Methyl-1H-indole-3-carbonitrile


Fragment-Based Drug Discovery for DYRK1A and CLK Kinases

The indole-3-carbonitrile scaffold, including the 6-methyl variant, serves as a validated fragment starting point for DYRK1A inhibitor development. The published SAR table in Molecules 2018 provides quantitative IC₅₀ benchmarks for structurally related analogs, enabling researchers to baseline the 6-methyl isomer's performance in kinase panels before investing in full lead optimization [1]. The methyl group at position 6 offers a steric and electronic profile distinct from the 7-substituted series, potentially improving selectivity against anti-targets like CLK1 or GSK-3.

Physicochemical Property-Driven Lead Optimization

With a measured LogP of 2.35, the 6-methyl isomer occupies a favorable lipophilicity range for CNS drug-like chemical space. Medicinal chemistry teams can select this specific isomer to fine-tune LogP in a congeneric series, using the 0.09 log unit difference versus the 5-methyl analog as a quantifiable design parameter [1].

Multi-Gram Procurement for Parallel Synthesis Libraries

The compound is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) from major suppliers [1]. The reported synthetic route achieving 76% yield provides a benchmark for process chemists evaluating make-versus-buy decisions, particularly when planning parallel amide or Suzuki coupling libraries where the nitrile group serves as a versatile synthetic handle.

Isomerically Pure Building Blocks for SAR Studies

The DYRK1A SAR literature demonstrates that the position of substituents on the indole benzene ring is not interchangeable, with ≥10-fold activity differences observed between closely related positional analogs [1]. For SAR campaigns that systematically probe the 4-, 5-, 6-, and 7-positions of the indole core, procurement of each pure positional isomer—including the 6-methyl variant—is mandatory to generate interpretable structure-activity data.

Application
Selection Property
Validation Focus
Fragment-based DYRK1A/TRK inhibitor design
Reported fragment hit context
Kinase panel selectivity review
Lead optimization for lipophilicity tuning
Isomer-dependent LogP profile
ADME endpoint review
Multi-gram parallel synthesis libraries
High-purity batch QC
Purity and synthetic reproducibility
Positional isomer SAR campaigns
Isomeric purity (6-Me isomer)
Kinase activity endpoint confirmation
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